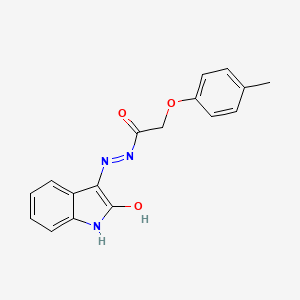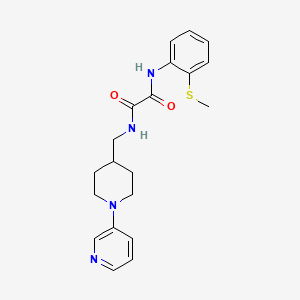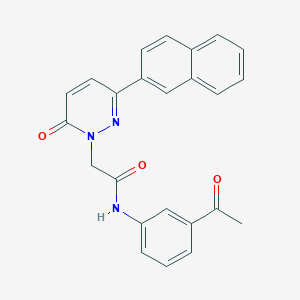
N-(3-acetylphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide, commonly known as AN-2728, is a novel small molecule drug that has shown promising results in the treatment of inflammatory skin conditions. It was developed by Anacor Pharmaceuticals, Inc. and is currently undergoing clinical trials for the treatment of atopic dermatitis and psoriasis.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(3-acetylphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide involves the condensation of 3-acetylphenylhydrazine with 3-naphthalen-2-yl-6-oxopyridazine-1-carboxylic acid followed by acetylation of the resulting product.
Starting Materials
3-acetylphenylhydrazine, 3-naphthalen-2-yl-6-oxopyridazine-1-carboxylic acid, Acetic anhydride, Sodium acetate, Ethanol, Diethyl ether, Hydrochloric acid, Sodium hydroxide, Wate
Reaction
Step 1: Dissolve 3-acetylphenylhydrazine (1.0 g, 6.5 mmol) and 3-naphthalen-2-yl-6-oxopyridazine-1-carboxylic acid (1.5 g, 5.8 mmol) in ethanol (20 mL) and add a catalytic amount of hydrochloric acid. Heat the mixture under reflux for 4 hours., Step 2: Cool the reaction mixture to room temperature and filter the precipitated solid. Wash the solid with diethyl ether and dry under vacuum to obtain the product., Step 3: Dissolve the product (1.0 g, 3.2 mmol) in acetic anhydride (10 mL) and add sodium acetate (1.5 g, 18.3 mmol). Heat the mixture under reflux for 2 hours., Step 4: Cool the reaction mixture to room temperature and pour into water (50 mL). Extract the product with diethyl ether (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product.
Wirkmechanismus
AN-2728 works by inhibiting the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the regulation of inflammatory responses. By inhibiting PDE4, AN-2728 reduces the production of pro-inflammatory cytokines and chemokines, and promotes the production of anti-inflammatory cytokines such as IL-10. This leads to a reduction in inflammation and the symptoms associated with inflammatory skin conditions.
Biochemische Und Physiologische Effekte
AN-2728 has been shown to have a good safety profile and is well-tolerated in both preclinical and clinical studies. It is rapidly absorbed after topical application and has a half-life of approximately 12 hours. AN-2728 has been shown to penetrate the skin and reach the site of inflammation, where it exerts its anti-inflammatory effects. It does not appear to have any significant systemic effects, making it a safe and effective treatment option for inflammatory skin conditions.
Vorteile Und Einschränkungen Für Laborexperimente
AN-2728 has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has been extensively studied for its anti-inflammatory effects. AN-2728 can be easily applied topically to the skin, allowing for localized treatment of inflammatory skin conditions. However, AN-2728 has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some studies. Additionally, the mechanism of action of AN-2728 is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
AN-2728 has shown promising results in clinical trials for the treatment of atopic dermatitis and psoriasis, and it is likely that further studies will be conducted to explore its potential for the treatment of other inflammatory skin conditions. Future studies may focus on optimizing the dosing and formulation of AN-2728, as well as investigating its potential for use in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of AN-2728 and to identify any potential long-term effects of treatment.
Wissenschaftliche Forschungsanwendungen
AN-2728 has been extensively studied for its anti-inflammatory and immunomodulatory effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the activation of NF-κB and MAPK signaling pathways. These effects make AN-2728 a promising candidate for the treatment of inflammatory skin conditions such as atopic dermatitis and psoriasis.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-16(28)18-7-4-8-21(14-18)25-23(29)15-27-24(30)12-11-22(26-27)20-10-9-17-5-2-3-6-19(17)13-20/h2-14H,15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJQELOTRGXDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

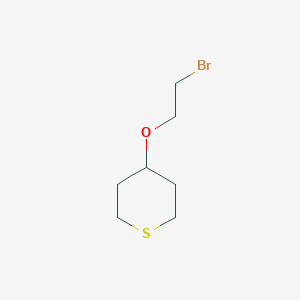
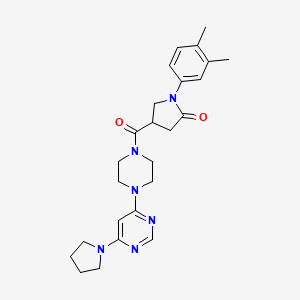
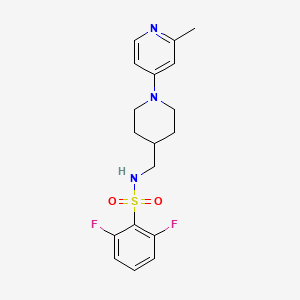
![2-[2-(8-Chloroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2851569.png)
![(E)-3-(4-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2851570.png)
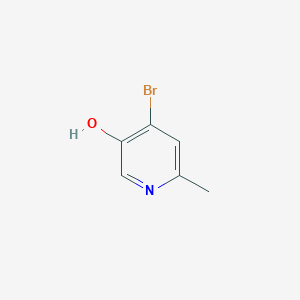
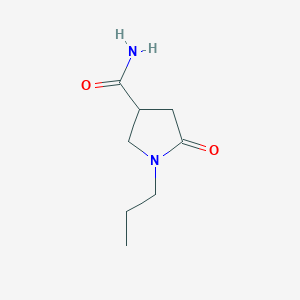
![2-(2-Chloro-6-fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2851574.png)
![4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2851575.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2851577.png)
![N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2851578.png)
![5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2851580.png)
